

Fmoc-Tic-OH: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-Tic-OH**, a key building block in peptide synthesis. This document details its chemical properties, supplier information, experimental protocols for its use in solid-phase peptide synthesis, and its role as a modulator of the serine protease kallikrein 7 (KLK7).

Core Data Summary

Fmoc-Tic-OH, with the CAS number 136030-33-6, is a widely used amino acid derivative in peptide chemistry.[1][2][3][4][5][6][7] Its rigid structure makes it a valuable component for creating conformationally constrained peptide analogs with enhanced biological activity and stability.



Property	Value	Source
CAS Number	136030-33-6	[1][2][3][4][5][6][7]
Synonyms	(S)-N-Fmoc-1,2,3,4- tetrahydroisoquinoline-3- carboxylic acid, Fmoc-L-Tic- OH	[1][2]
Molecular Formula	C25H21NO4	[1][2][4]
Molecular Weight	399.44 g/mol	[1][2][4][8]
Appearance	White to off-white crystalline powder	[2]
Melting Point	146-149 °C	[2]
Optical Activity	$[\alpha]20/D + 26.0 \pm 3.0^{\circ}, c = 1\%$ in methanol	[6]
Purity	≥97.0% (HPLC)	[1][6]
Storage Temperature	2-8°C	[2][6]

A variety of chemical suppliers offer Fmoc-Tic-OH, including:

- Sigma-Aldrich (Novabiochem)[1][9]
- LookChem[2]
- ChemPep[10]
- P3 BioSystems[3][7]
- MedchemExpress[5][11]
- BroadPharm[4]
- ChemicalBook[12]



Aapptec Peptides[5][7]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tic-OH is a standard building block for the introduction of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues in peptides via Fmoc solid-phase peptide synthesis (SPPS).[6][9] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect acid-labile side-chain protecting groups, a key principle of Fmoc SPPS.

Experimental Protocol: Synthesis of the δ -Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe)

The following is a detailed methodology for the manual solid-phase synthesis of the tetrapeptide TIPP (Tyr-Tic-Phe-Phe), a potent and selective δ -opioid receptor antagonist.[2][3] [10][13]

Materials:

- Wang resin
- Fmoc-Phe-OH
- Fmoc-Tic-OH
- Boc-Tyr(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP)
- 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)



- N,N-Diisopropylethylamine (DIEA)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Fmoc-Phe-OH):
 - Activate Fmoc-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.
 - Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
 - Repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin with DMF (5x) and DCM (3x).
- Second Amino Acid Coupling (Fmoc-Phe-OH):
 - Repeat step 2 using Fmoc-Phe-OH.
- Third Amino Acid Coupling (Fmoc-Tic-OH):
 - Couple Fmoc-Tic-OH (3 eq) using DIC (3 eq) and HOBt (3 eq) in DMF. Due to the hindered nature of Tic, the coupling time may be extended to 4 hours.
- Fourth Amino Acid Coupling (Boc-Tyr(tBu)-OH):
 - For the coupling of Boc-Tyr(tBu)-OH to the secondary amine of Tic, a more efficient coupling reagent is recommended.[10] Activate Boc-Tyr(tBu)-OH (3 eq) with PyBOP (3 eq)

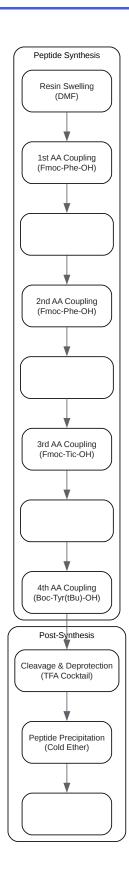


and HOBt (3 eq) in the presence of DIEA (6 eq) in DMF.

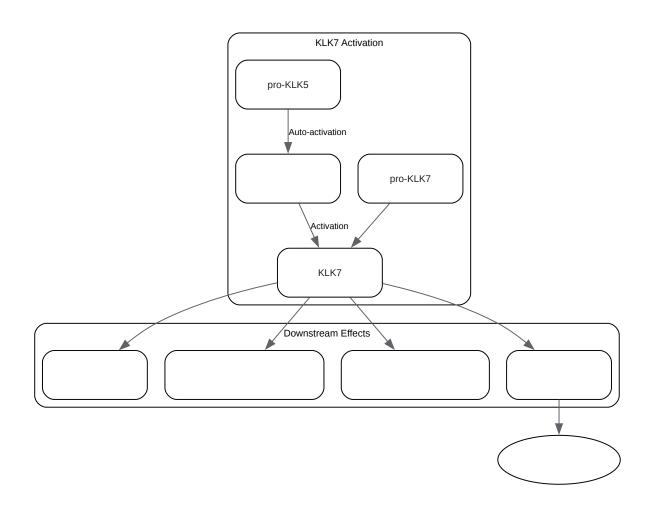
- Add the activated amino acid solution to the resin and agitate for 4-6 hours.
- · Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide with cold ether (2x).
 - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram









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